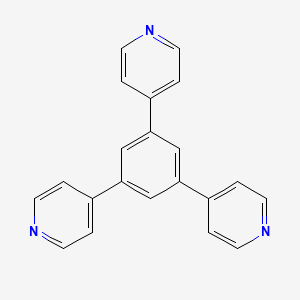

1,3,5-Tri(pyridin-4-yl)benzene

Descripción

Significance as a Versatile Organic Ligand

The primary significance of 1,3,5-tri(pyridin-4-yl)benzene lies in its function as a multidentate organic ligand. The nitrogen atoms within the three pyridine (B92270) rings act as Lewis bases, readily coordinating with a wide array of transition metal ions to form stable complexes. This coordinating ability is fundamental to its application in the construction of metal-organic frameworks (MOFs) and coordination polymers. In these structures, the compound serves as a rigid node, connecting metal centers to create extended, often porous, networks.

The utility of this compound extends to the field of supramolecular chemistry, where it is instrumental in the self-assembly of intricate molecular architectures. researchgate.net A notable example is its use in the synthesis of poly-[n]-catenanes, which are complex, interlocked chain-like structures formed from icosahedral cages. polimi.it These cages are assembled from this compound ligands and zinc ions. polimi.it The predictable coordination behavior and structural rigidity of this tri-pyridyl ligand are crucial for directing the formation of such highly ordered supramolecular assemblies.

Historical Context of Tri-pyridyl Building Blocks

The exploration of tri-pyridyl ligands is part of a broader historical trend in coordination chemistry focusing on polypyridyl derivatives. sci-hub.st These compounds, characterized by multiple pyridine rings, have long been recognized for their ability to form stable complexes with a vast range of metals. mdpi.com The development of synthetic routes to access various tri-pyridyl isomers, such as the 2,4,6-tri(pyridyl)-1,3,5-triazines, marked a significant advancement in the field. sci-hub.st The trimerization of cyanopyridines emerged as a common and effective method for synthesizing these triazine-based ligands. sci-hub.st

While sharing the common feature of three pyridine units, this compound differs from its triazine-based counterparts in its core structure—a benzene (B151609) ring versus a triazine ring. This seemingly subtle difference significantly influences the electronic properties and coordination behavior of the ligand. The benzene core in this compound, being less electron-deficient than a triazine ring, impacts its engagement in π-π stacking interactions and metal-ligand charge transfer. The foundational work on the synthesis of this compound itself was documented in the mid-1990s, with subsequent refinements to the synthetic methodologies. The growing interest in this specific tri-pyridyl building block has paralleled the rise of MOF chemistry and the quest for new materials with tailored properties.

Chemical and Physical Properties

Below is a table summarizing key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₁H₁₅N₃ |

| Molecular Weight | 309.36 g/mol |

| Appearance | Powder lookchem.com |

| Melting Point | >300°C |

| Predicted Boiling Point | 488.6 ± 40.0°C |

| Predicted Density | 1.167 ± 0.06 g/cm³ |

| InChI Key | ZMQLKBAJUGKDDO-UHFFFAOYSA-N ambeed.com |

| CAS Number | 170165-84-1 ambeed.com |

Research Findings on Synthesis

The synthesis of this compound has been approached through various chemical reactions. A prevalent method involves the Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction.

| Reactants | Catalyst | Product |

| 1,3,5-tribromobenzene (B165230) and 4-pyridineboronic acid pinacol (B44631) ester polimi.it | Palladium catalyst | This compound polimi.it |

Researchers have also explored mechanochemical routes, such as Liquid Assisted Grinding (LAG), to synthesize related structures. For instance, grinding the ligand with a stoichiometric amount of a metal salt like zinc bromide has been investigated. polimi.it

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,5-dipyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQLKBAJUGKDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514384 | |

| Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170165-84-1 | |

| Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,5 Tri Pyridin 4 Yl Benzene and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing 1,3,5-Tri(pyridin-4-yl)benzene predominantly rely on well-established organic reactions, particularly palladium-catalyzed cross-coupling reactions. These methods offer reliable pathways to the target molecule and its substituted analogues.

Cross-Coupling Strategies (e.g., Suzuki Coupling Reaction)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds and has been extensively utilized for the preparation of TPB. polimi.it This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative. polimi.it

A common approach involves the reaction of 1,3,5-tribromobenzene (B165230) with a suitable pyridine-containing boronic acid derivative. polimi.it For instance, the reaction of 1,3,5-tribromobenzene with 4-pyridineboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base affords the desired this compound. polimi.it Optimization of reaction conditions, such as the choice of catalyst, base, solvent, and temperature, is crucial for achieving high yields. polimi.it This methodology has also been successfully extended to synthesize derivatives of TPB, such as those bearing chlorine atoms on the pyridine (B92270) rings. polimi.it

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 1,3,5-Tribromobenzene | 4-Pyridineboronic acid pinacol ester | Palladium-based | This compound | polimi.it |

| 1,3,5-Tribromobenzene | Boronic acid with chlorinated pyridine | Palladium-based | 1,3,5-Tris(chloro-pyridin-4-yl)benzene | polimi.it |

Another variation of the Suzuki coupling involves the use of pyridin-4-yl nonaflates, which are versatile precursors for palladium-catalyzed processes. researchgate.netchim.it This strategy allows for the synthesis of highly substituted pyridine derivatives that can then be coupled to a central benzene (B151609) core. chim.it

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. While not as commonly reported for the direct synthesis of TPB itself, MCRs are instrumental in creating highly substituted pyridine and benzene rings that can be precursors to TPB derivatives. chim.itresearchgate.net

For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it These can be further functionalized and utilized in subsequent coupling reactions. Similarly, the self-condensation of enaminones in acidic media can yield 1,3,5-trisubstituted benzene derivatives. researchgate.net The synthesis of star-shaped molecules with a central 1,3,5-triazine (B166579) core, which shares structural similarities with the triphenylbenzene core of TPB, has been achieved through three-component reactions. rsc.org These reactions often involve a versatile precursor like 2,4,6-tris(4-formylphenoxy)benzaldehyde, which undergoes condensation with various other components. rsc.org

Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical synthesis, green chemistry approaches for the preparation of TPB and related structures are gaining prominence. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. Mechanochemical synthesis has emerged as a particularly promising green alternative.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. researchgate.net This solvent-free or low-solvent approach can lead to faster reaction times, higher yields, and access to products that are difficult to obtain through conventional solution-based methods. researchgate.netorientjchem.org

Liquid-assisted grinding (LAG) involves the addition of a small amount of a liquid to the solid reactants during milling. polimi.itorientjchem.org This liquid phase can act as a catalyst, enhance the mobility of the reactants, and facilitate the formation of the desired product. orientjchem.org

In the context of TPB chemistry, LAG has been employed in the synthesis of coordination complexes. For example, grinding the TPB ligand with a stoichiometric amount of zinc bromide (ZnBr2) in the presence of a small volume of methanol (B129727) has been investigated. polimi.it While initial experiments showed incomplete conversion, the addition of excess metal salt and further grinding improved the reaction outcome. polimi.it The choice and amount of the liquid assistant can be critical in directing the reaction towards a specific product. rsc.org

| Reactants | Grinding Liquid | Product | Reference |

| This compound, ZnBr2 | Methanol | [(ZnBr2)x(TPB)y] complex | polimi.it |

Neat grinding (NG) is a completely solvent-free mechanochemical method where the solid reactants are milled together without the addition of any liquid. polimi.itresearchgate.net This technique represents a highly environmentally friendly synthetic route.

Neat grinding has been successfully used to synthesize a poly-[n]-catenane of interlocked nanocages from this compound and zinc salts, achieving yields greater than 80%. polimi.itresearchgate.net This solid-state synthesis is selective and rapid, often completed within minutes. researchgate.net Interestingly, the analogous 1,3,5-tris(2-methylpyridin-4-yl)benzene (mTPB), when subjected to neat grinding with ZnBr2, forms an amorphous phase that, upon annealing, transforms into a crystalline 2D metal-organic framework (MOF). researchgate.netrsc.orgresearchgate.net This highlights how subtle changes in the ligand structure can lead to different outcomes under mechanochemical conditions. rsc.orgresearchgate.net

| Reactants | Grinding Conditions | Product | Yield | Reference |

| This compound, ZnX2 | Neat Grinding | [(ZnX2)12(TPB)8] poly-[n]-catenane | >80% | polimi.it |

| 1,3,5-Tris(2-methylpyridin-4-yl)benzene, ZnBr2 | Neat Grinding, followed by annealing | 2D Metal-Organic Framework | - | researchgate.netrsc.orgresearchgate.net |

Liquid-Assisted Grinding Techniques

Synthesis of Functionalized Derivatives of this compound

The functionalization of this compound (TPyB) is a key area of research, aimed at tuning its properties for specific applications in materials science and supramolecular chemistry. By introducing various functional groups at the periphery of the molecule, researchers can systematically alter its electronic, steric, and coordination characteristics.

Strategies for Peripheral Modification

The modification of the TPyB scaffold can be achieved through several synthetic strategies, primarily targeting the peripheral pyridine rings or, less commonly, the central benzene core. These methods often involve well-established cross-coupling reactions and other functional group transformations.

A prominent method for creating functionalized derivatives is the Suzuki-Miyaura cross-coupling reaction . researchgate.net This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. For instance, functionalized arylboronic acids or their esters can be coupled with a halogenated TPyB precursor, or conversely, a boronic ester derivative of TPyB can be reacted with a functionalized aryl halide. An example includes the synthesis of a derivative bearing six chlorine atoms in the alpha positions of the pyridine rings, starting from 1,3,5-tribromobenzene and a corresponding substituted pyridineboronic acid pinacol ester. polimi.it This approach allows for the introduction of a wide range of substituents.

Another strategy involves the acid-mediated cyclocondensation of functionalized aryl methyl ketones to construct the central benzene ring. researchgate.net In this multi-step approach, the pyridine-containing "arms" of the target molecule are prepared first, often using Suzuki couplings, and then the final star-shaped molecule is assembled through the trimerization of a ketone precursor. researchgate.net

Direct modification of the pyridine rings can also be achieved. For example, Fe(acac)₃-catalyzed alkylations (where acac = acetylacetonate) have been successfully used to introduce substituents at the C-2 and C-6 positions of the pyridine units. researchgate.net Furthermore, introducing linkages between the core and the pyridine rings, such as ethynyl (B1212043) or amide groups, creates derivatives like 1,3,5-tris(pyridin-4-ylethynyl)benzene (B170862) or N1,N3,N5-tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide. These modifications extend the molecular structure and introduce new functionalities, such as enhanced hydrogen bonding capabilities in the case of amide linkages.

A summary of synthetic strategies for peripheral modification is presented below:

| Strategy | Description | Example Application |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an aryl halide and an aryl boronic acid/ester to form C-C bonds. researchgate.netpolimi.it | Synthesis of TPyB derivatives with chloro-substituted pyridine rings. polimi.it |

| Acid-Mediated Cyclocondensation | Trimerization of aryl methyl ketones to form the central 1,3,5-trisubstituted benzene ring. researchgate.net | Creation of star-shaped molecules with pyridine end-groups. researchgate.net |

| Fe(acac)₃-Catalyzed Alkylation | Introduction of alkyl groups onto the pyridine rings. researchgate.net | Substitution at the C-2 and C-6 positions of the pyridine moieties. researchgate.net |

| Linker Introduction | Incorporation of groups like ethynyl or amide between the benzene core and pyridine rings. | Synthesis of 1,3,5-tris(pyridin-4-ylethynyl)benzene to alter electronic properties. |

Stereoelectronic Property Modulation through Derivatization

The primary motivation for synthesizing functionalized derivatives of TPyB is to modulate its stereoelectronic properties—the combined spatial and electronic characteristics of the molecule. These properties are crucial in determining how the molecule interacts with its environment, particularly in the formation of supramolecular assemblies and in its performance in electronic devices. polimi.it

Introducing substituents onto the pyridine rings is a powerful way to alter the molecule's electronic nature. For example, adding electron-withdrawing groups, such as chlorine atoms, to the pyridine rings can significantly impact the ligand's coordination properties. polimi.it These modifications can influence the topology and stability of metal-organic frameworks (MOFs) or other coordination polymers formed using the derivative as a ligand. polimi.it The goal is often to investigate the relationship between the stereoelectronic properties of the ligand and the resulting supramolecular architecture. polimi.it

The conjugation of the system can also be systematically tuned. Inserting ethynyl linkers to create 1,3,5-tris(pyridin-4-ylethynyl)benzene alters the electronic communication between the central core and the peripheral pyridine units. researchgate.net This modification can affect the molecule's photophysical properties, such as its absorption and emission spectra, which is relevant for applications in organic light-emitting diodes (OLEDs). researchgate.net Similarly, extending the conjugation by replacing the pyridyl groups with pyridinyl-phenyl groups, as in 1,3,5-Tris[4-(pyridin-4-yl)-[1,1'-biphenyl]benzene (TPyPPB), changes the molecule's adsorption behavior on surfaces.

Altering the symmetry of the molecule through derivatization also leads to different self-assembly behaviors. A shift from a D3h-symmetrical compound to a C3h-symmetrical one by selective substitution can result in a complete change in the packing structure at a solid-liquid interface, for example, from a hexagonal to a lamellar arrangement. researchgate.net

| Derivative Type | Modification | Effect on Stereoelectronic Properties |

| Halogenated TPyB | Addition of chlorine atoms to pyridine rings. polimi.it | Alters electron density at nitrogen coordination sites, affecting metal-ligand interactions. polimi.it |

| Ethynyl-Linked TPyB | Insertion of acetylene (B1199291) units between rings. researchgate.net | Modifies core-to-periphery electronic conjugation and photophysical properties. researchgate.net |

| Amide-Linked TPyB | Incorporation of amide groups. | Introduces hydrogen bonding capability, directing supramolecular assembly. |

| Asymmetrically Substituted TPyB | Non-uniform substitution on the pyridine rings. researchgate.net | Reduces molecular symmetry, leading to different crystal packing and self-assembly. researchgate.net |

Synthetic Challenges and Optimization

While various methods exist for the synthesis of TPyB and its derivatives, several challenges persist. These often relate to reaction efficiency, cost, and environmental impact. researchgate.net Common issues include low yields, the need for harsh reaction conditions, long reaction times, and the use of expensive metal catalysts, particularly palladium in cross-coupling reactions. researchgate.net Furthermore, the work-up and purification of the final products can be tedious and may lead to the formation of side products, complicating the isolation of the desired compound. researchgate.net

Optimization of synthetic protocols is crucial to overcome these hurdles. For Suzuki-Miyaura reactions, optimization efforts focus on the reaction conditions, such as the choice of catalyst, base, solvent, and temperature, to maximize the yield and minimize reaction time. polimi.it For instance, careful control over stoichiometry was investigated to selectively obtain a disubstituted intermediate, 4,4'-(5-bromo-1,3-phenylene)dipyridine, on the path to a tri-substituted product. polimi.it However, the purification of some derivatives, like the hexachlorinated TPyB, can remain a challenge requiring further optimization. polimi.it

In response to the high cost and toxicity associated with some traditional methods, greener and more sustainable synthetic routes are being explored. researchgate.net One such approach is the use of mechanochemistry, which involves grinding solid reactants together, often with a small amount of liquid (Liquid Assisted Grinding, LAG). polimi.it This method aims to reduce or eliminate the need for bulk solvents, aligning with the principles of green chemistry. polimi.it An investigation into a mechanochemical route for a related process involved grinding the TPyB ligand with a metal salt (ZnBr₂) to form a coordination complex, demonstrating the potential of solvent-free methods in this area of chemistry. polimi.it However, initial attempts showed incomplete conversion, necessitating further optimization, such as using an excess of the metal salt. polimi.it

The development of catalyst systems that are more efficient or reusable is another key area of optimization. For example, p-Toluenesulfonic acid (PTSA) has been used as an inexpensive and effective catalyst for the cyclotrimerization of aryl methyl ketones to produce 1,3,5-triarylbenzenes under solvent-free conditions, offering a more economical and environmentally friendly alternative to some metal-catalyzed processes. researchgate.net

| Challenge | Optimization Strategy |

| Low Reaction Yields | Optimization of reaction conditions (catalyst, base, temperature); exploring alternative catalysts like PTSA. polimi.itresearchgate.net |

| Harsh Conditions/Long Times | Development of more active catalysts; use of microwave-assisted synthesis to accelerate reactions. mdpi.com |

| Expensive/Toxic Reagents | Use of inexpensive catalysts (e.g., PTSA); development of catalyst-free methods where possible. researchgate.netacs.org |

| Solvent Waste | Implementation of solvent-free methods like mechanochemistry (grinding). polimi.it |

| Purification Difficulties | Optimization of stoichiometric control to reduce side products; developing improved purification protocols. polimi.it |

| Incomplete Conversion | Adjusting stoichiometry of reactants (e.g., using an excess of one reagent); modifying grinding time or additives in mechanochemistry. polimi.it |

Coordination Chemistry of 1,3,5 Tri Pyridin 4 Yl Benzene

Ligand Design Principles and Coordination Sites

1,3,5-Tri(pyridin-4-yl)benzene is a tridentate ligand, meaning it has three points of attachment for metal ions. The nitrogen atoms within the three pyridine (B92270) rings act as the coordination sites, functioning as Lewis bases that can donate their lone pair of electrons to a metal center. The central benzene (B151609) ring serves as a rigid and planar core, which dictates the spatial arrangement of the coordinating nitrogen atoms. This arrangement results in a C₃ᵥ symmetry, with the nitrogen atoms positioned at approximately 120-degree angles to each other in the molecular plane. This well-defined geometry is a key principle in its design, making it a predictable building block in the construction of supramolecular assemblies and coordination polymers.

The design of this ligand allows for the formation of stable and often highly symmetric coordination complexes. The rigidity of the benzene core and the specific orientation of the pyridine rings are crucial for controlling the architecture of the resulting metal-organic frameworks (MOFs). Modifications to the ligand, such as the introduction of amide linkages in N1,N3,N5-tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide, can introduce additional hydrogen bonding capabilities, further influencing the supramolecular interactions. nih.gov

Formation of Coordination Complexes with Transition Metal Ions

The nitrogen atoms in the pyridine rings of this compound readily coordinate with a variety of transition metal ions to form stable complexes. This coordination ability is fundamental to its application in materials science and catalysis. The formation of these complexes is a result of the Lewis acid-base interaction between the electron-donating nitrogen atoms and the electron-accepting metal ions.

The coordination of this compound with transition metal ions can result in various coordination modes and geometries. The tridentate nature of the ligand allows it to bridge multiple metal centers, leading to the formation of extended structures such as coordination polymers and metal-organic frameworks (MOFs). The specific geometry of the resulting complex is influenced by the coordination preferences of the metal ion, the counter-ions present, and the reaction conditions.

For instance, in the formation of MOFs, the rigid and trigonal nature of this compound acts as a "node" or "strut" that connects metal ions or metal clusters, leading to porous, three-dimensional networks. researchgate.net The planarity of the ligand can also facilitate π-π stacking interactions, further stabilizing the resulting structures.

The choice of the transition metal center significantly influences the stability and reactivity of the resulting coordination complex. Different metal ions possess distinct coordination numbers, preferred geometries, and electronic properties, all of which impact the final structure and its characteristics. For example, the interaction with different metal ions can alter the electronic properties of the ligand, which in turn can affect the catalytic activity or photophysical properties of the complex. The stability of these complexes is often high due to the chelate effect of the multidentate ligand and the formation of robust metal-nitrogen bonds.

Investigation of Coordination Modes and Geometries

Spectroscopic Characterization of Coordination Complexes

A variety of spectroscopic techniques are employed to characterize the coordination complexes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and to observe changes in the chemical shifts of the pyridine protons and carbons upon coordination to a metal ion. These shifts provide evidence of the ligand-metal interaction. cmu.edu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the pyridine nitrogen to the metal center. The vibrational frequencies of the pyridine ring are sensitive to coordination, and shifts in these bands can be observed upon complex formation. mdpi.com

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the ligand and the resulting complex. The formation of a coordination complex often leads to shifts in the absorption bands (either to longer or shorter wavelengths) and changes in their intensity. These spectral changes can provide information about the nature of the metal-ligand bonding and the electronic structure of the complex. mdpi.comnih.gov

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the coordination complexes and to confirm their composition. mdpi.com

Table 1: Spectroscopic Data for a Representative Coordination Complex (Note: This table is a generalized representation based on common findings in the literature and does not correspond to a single specific complex due to the proprietary nature of much of this data.)

| Spectroscopic Technique | Observation upon Complexation with a Generic Transition Metal (M) |

| ¹H NMR | Downfield shift of pyridine proton signals. |

| IR Spectroscopy | Shift in the C=N stretching frequency of the pyridine ring. |

| UV-Visible Spectroscopy | Appearance of new charge-transfer bands in the visible region. |

Electrochemical Behavior of Coordination Compounds

Cyclic voltammetry is a key technique used to investigate the electrochemical behavior of coordination compounds derived from this compound. These studies provide insights into the redox properties of both the metal center and the ligand within the complex. researchgate.netmdpi.com

Table 2: Electrochemical Data for a Hypothetical Complex (Note: This table illustrates the type of data obtained from cyclic voltammetry and is not based on a specific experimental result.)

| Complex | Oxidation Potential (Epa vs. Fc/Fc⁺) | Reduction Potential (Epc vs. Fc/Fc⁺) |

| [M(this compound)₂]²⁺ | +0.85 V | -1.20 V |

Metal Organic Frameworks Mofs and Coordination Polymers Incorporating 1,3,5 Tri Pyridin 4 Yl Benzene

Design and Construction of MOFs and Coordination Polymers

The unique geometry of 1,3,5-Tri(pyridin-4-yl)benzene plays a crucial role in dictating the final architecture of the resulting porous materials. Its ability to coordinate with metal ions through the nitrogen atoms of its three pyridine (B92270) rings allows for the predictable assembly of complex, extended networks.

Role of this compound as a Multitopic Linker

This compound, often abbreviated as tpb or tpyb, functions as a C3-symmetric tripodal N-donor ligand. iucr.org The nitrogen atoms in the pyridine rings act as Lewis basic sites, readily coordinating with a variety of metal centers. This multitopic nature, with three distinct coordination points, enables the formation of three-dimensional frameworks. The rigid benzene (B151609) core ensures that the pyridyl arms are held in a specific spatial arrangement, which is fundamental to creating predictable and well-defined porous structures.

Tunability of Framework Topologies and Architectures

The versatility of this compound as a linker allows for the synthesis of MOFs with a wide range of topologies. researchgate.net By carefully selecting the metal ion or metal-cluster secondary building unit (SBU), chemists can direct the assembly process to yield frameworks with desired pore sizes, shapes, and functionalities. researchgate.net For instance, the combination of this linker with different metal ions can lead to the formation of diverse network structures. mdpi.com

Furthermore, the introduction of other organic ligands, known as co-ligands or pillars, in conjunction with this compound, provides another layer of control over the final architecture. This strategy has been successfully employed to fine-tune the pore environment and create materials with specific properties. For example, the use of dicarboxylate co-ligands alongside this compound has led to the construction of novel MOF structures with unique characteristics. researchgate.net

A notable example is the CPM-110 series of MOFs, where this compound (tpbz) is used as a secondary ligand for ultrafine pore tuning. osti.gov This demonstrates the ligand's role in achieving precise control over the framework's dimensions.

Hierarchical Superstructures and Interpenetrating Networks

The assembly of this compound with metal ions can also lead to the formation of more complex structures, such as hierarchical superstructures and interpenetrating networks. researchgate.net Interpenetration, where two or more independent frameworks grow through each other, is a common phenomenon in MOF chemistry. While sometimes seen as a challenge to achieving high porosity, controlled interpenetration can also be a tool to create materials with enhanced stability and unique properties.

For example, the reaction of this compound with certain metal salts has been shown to produce interpenetrating diamondoid frameworks. researchgate.net The degree of interpenetration can often be influenced by the reaction conditions, such as solvent, temperature, and the ratio of reactants. In some cases, multiple frameworks can be interwoven to create intricate, non-interpenetrating superstructures with large pores and channels. scribd.com

Structural Analysis of this compound-Based MOFs

The precise determination of the crystal structure is paramount to understanding the properties and potential applications of MOFs. X-ray diffraction techniques are the primary tools used for this purpose.

Single Crystal X-ray Diffraction Studies

These studies have revealed a variety of coordination geometries and network topologies. For instance, in some structures, the this compound ligand bridges multiple metal centers to form extended two-dimensional or three-dimensional networks. rsc.org The data obtained from SCXRD is crucial for establishing structure-property relationships and for the rational design of new materials.

| Compound | Metal Ion | Co-ligand | Crystal System | Space Group | Key Structural Feature | Reference |

| [Cu(ipa)(py)3]n | Cu(II) | Isophthalic acid, Pyridine | Monoclinic | P 2(1)/n | 1D-coordination polymer | researchgate.net |

| CoV-tcb-tpbz | Co(II), V(III) | trans-1,3-cyclobutanedicarboxylic acid | - | - | Ultrafine pore tuning | osti.gov |

| {[Cu(L)2(ClO4)]⋅CH3CN} | Cu(I) | - | - | - | Coordination to pyridine moieties | researchgate.net |

| [Zn(1,4-bmimb)(PhAA)2]·H2O | Zn(II) | Phenylacetic acid | - | - | Z-shaped chain | mdpi.com |

| [Cu(1,4-bmimb)0.5(2,6-PyDC)] | Cu(II) | Pyridine-2,6-dicarboxylic acid | - | - | Single chain | mdpi.com |

Table 1: Examples of MOFs and Coordination Polymers analyzed by Single Crystal X-ray Diffraction.

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a complementary and more routinely used technique for the characterization of crystalline materials. mdpi.com It is particularly useful for confirming the phase purity of a bulk sample and for verifying that the crystal structure of the synthesized material matches the one determined by single-crystal analysis. rsc.orgresearchgate.net

The PXRD pattern of a crystalline material is a unique fingerprint, with the positions and intensities of the diffraction peaks being characteristic of its crystal structure. In the context of MOFs based on this compound, PXRD is used to:

Confirm the successful synthesis of the desired MOF structure. dntb.gov.ua

Assess the crystallinity and phase purity of the product.

Monitor structural changes that may occur upon solvent exchange or thermal treatment. mdpi.com

Compare the structures of different MOFs synthesized under varying conditions.

Functional Properties of this compound-Derived MOFs

Metal-Organic Frameworks (MOFs) constructed using the trigonal linker this compound (tpb) exhibit a range of functional properties stemming from their unique structural and chemical characteristics. The defined geometry of the tpb ligand, featuring three pyridyl nitrogen atoms at 120-degree angles on a central benzene core, facilitates the formation of stable, porous crystalline structures with diverse metal ions. These properties make tpb-based MOFs promising candidates for applications in gas storage and separation, as well as heterogeneous catalysis.

Gas Adsorption and Separation Capabilities

The inherent porosity and tunable nature of MOFs make them excellent materials for gas adsorption and separation. Those incorporating this compound are no exception, demonstrating selective uptake of various gases.

The selective adsorption of gases in tpb-derived MOFs is governed by a combination of factors, including pore size, framework topology, and specific interactions between the gas molecules and the MOF's internal surface. The nitrogen atoms of the pyridyl groups in the tpb ligand can act as hydrogen bond acceptors or Lewis basic sites, enhancing interactions with specific gas molecules like CO2.

Research has demonstrated the effectiveness of tpb in constructing MOFs for the separation of C2H2/CO2. osti.gov In a series of cobalt-based MOFs, a framework designated CoV-tcb-tpbz, which incorporates tpb as a secondary ligand, showed a notable C2H2/CO2 separation selectivity of 20.8. osti.gov This performance highlights the role of the tpb ligand in fine-tuning the pore environment to differentiate between gas molecules with subtle differences in size and polarity.

The adsorption capacities for various light hydrocarbons and CO2 in these frameworks are significant. For instance, the CoV-tcb-tpbz framework adsorbed 96.0 cm³/g of C2H2 and 65.5 cm³/g of CO2 at 298 K and 1 atm. osti.gov The selective uptake of acetylene (B1199291) (C2H2) over carbon dioxide is often attributed to the favorable interactions between the C-H bonds of acetylene and the electron-rich surfaces within the MOF, including the aromatic rings of the tpb ligand. The specific pore dimensions and chemistry created by the combination of metal nodes and organic linkers like tpb act as a molecular sieve, preferentially adsorbing certain gases over others. osti.govescholarship.org

| Gas | Uptake (cm³/g) | IAST Selectivity (C2H2/CO2) |

|---|---|---|

| C2H2 | 96.0 | 20.8 |

| CO2 | 65.5 |

Certain MOFs can exhibit dynamic changes in their physical properties in response to the inclusion of guest molecules. One such phenomenon is spin-crossover (SCO), where the spin state of a transition metal ion can switch between a low-spin (LS) and a high-spin (HS) state under external stimuli like temperature, pressure, or guest adsorption. researchgate.netmdpi.com

MOFs incorporating tpb or similar pyridyl-based ligands can host SCO-active metal centers, such as iron(II). The porous nature of these frameworks allows guest molecules to enter the cavities, where they can interact with the coordination environment of the SCO center. These host-guest interactions can significantly modulate the temperature and cooperativity of the spin transition. researchgate.netmdpi.com For example, in a 2D Hofmann-type porous coordination polymer, {Fe(bpNDS)(pyrazine)}n, the introduction of pyridine guest molecules led to a notable shift in the SCO transition temperature. This demonstrates that the pyridyl nitrogen sites, similar to those in tpb, can play a crucial role in mediating guest-framework interactions that influence the magnetic properties of the material. The ability of guest molecules to alter the SCO behavior opens possibilities for developing chemical sensors and molecular switches. researchgate.net

Selective Adsorption Mechanisms (e.g., CO2, C2H2, C2H4, C3H4, C3H6, C3H8)

Catalytic Activity in Heterogeneous Systems

The structural features of this compound-derived MOFs, such as high surface area, accessible active sites, and defined porosity, make them highly suitable as heterogeneous catalysts. nih.gov

Lewis acidity is a key feature for many catalytic reactions. In tpb-based MOFs, Lewis acidic sites can be generated in several ways. Coordinatively unsaturated metal sites, often created by removing solvent molecules from the metal nodes after synthesis, are a primary source of Lewis acidity. researchgate.netberkeley.edu These open metal sites can effectively activate substrates for various organic transformations. researchgate.net

The modular nature of MOFs allows for the integration of multiple functional groups within a single framework, leading to bifunctional or multifunctional catalysts. nih.govacs.org This is a significant advantage for promoting tandem or cascade reactions, where multiple reaction steps occur sequentially in a one-pot process. nih.gov

In the context of tpb-derived MOFs, bifunctionality can be achieved by combining the Lewis acidic metal centers with basic sites on the organic linkers. The pyridyl nitrogen atoms of the tpb ligand are inherently Lewis basic and can participate in catalytic cycles. nih.gov For example, a framework could be designed where a Lewis acidic metal site activates an electrophile, while a nearby pyridyl group from a tpb ligand activates a nucleophile.

Furthermore, post-synthetic modification can be used to introduce additional catalytic species. For example, catalytically active metal nanoparticles can be encapsulated within the pores of a pre-synthesized tpb-based MOF. researchgate.net A Ni@MIL-101(Fe) catalyst, for instance, showed high activity for ethylene (B1197577) dimerization, where the MOF framework supports and stabilizes the active nickel species. researchgate.net This approach combines the catalytic properties of the guest species with the size- and shape-selectivity and high surface area of the MOF host, enabling complex tandem reactions within a stable, heterogeneous system.

Asymmetric Induction in MOF Pores

The rigid, C₃-symmetric structure of this compound provides an ideal scaffold for the construction of porous frameworks designed for asymmetric catalysis. While examples using the parent ligand are not extensively documented, functionalized derivatives have demonstrated the potential of this molecular core. A notable example involves the use of N¹,N³,N⁵-tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide (4-BTAPA), a ligand where amide groups are attached to the benzene core. This ligand was incorporated into a cadmium-based MOF, {[Cd(4-BTAPA)₂(NO₃)₂]·6H₂O·2DMF}n. wikipedia.org

In this framework, the pyridyl groups of the 4-BTAPA ligand coordinate with the Cadmium(II) centers, while the amide groups, which are not involved in the framework's backbone, are oriented into the pores. wikipedia.org These amide functionalities act as interaction sites for guest molecules. This MOF was utilized as a heterogeneous catalyst for the Knoevenagel condensation reaction. Although the observed enantioselectivity was modest, this study was significant as it represented an early demonstration of asymmetric induction within the pores of a modularly designed porous material, underscoring the potential of frameworks built upon the this compound motif for creating chiral environments. wikipedia.org

Luminescent Properties and Optoelectronic Applications

The incorporation of this compound and its derivatives into coordination polymers often yields materials with significant luminescent properties, making them candidates for optoelectronic applications such as chemical sensors and light-emitting diodes (LEDs). The luminescence in these materials typically originates from the organic linker (ligand-based luminescence) or from charge transfer between the ligand and the metal center (ligand-to-metal charge transfer, LMCT). beilstein-journals.org

A structurally related ligand, 1,3,5-tri-4-pyridyl-1,2-ethenylbenzene (tpeb), which shares the same tri-4-pyridyl-benzene core, has been used to synthesize several photoluminescent zinc(II) coordination polymers. acs.org These materials exhibit strong solid-state visible emission, which is a crucial characteristic for sensing applications. For instance, a coordination polymer with the formula [Zn₂(tpeb)₂(2,3-ndc)₂]·H₂O displays intense luminescence that can be selectively quenched by specific metal ions. acs.org Another example is a Zn(II) coordination polymer synthesized with a difunctional triazolyl and carboxyl ligand, which exhibits an emission at 442 nm upon excitation at 365 nm, with a quantum yield (Φ) of 0.74%. semanticscholar.org The rigidity of the framework and the nature of the d¹⁰ metal center (like Zn²⁺) are key factors in promoting these luminescent properties. semanticscholar.orgnih.gov

Sensing Applications

The luminescent properties of MOFs and coordination polymers containing this compound derivatives are frequently harnessed for chemical sensing. The mechanism often involves the quenching or enhancement of fluorescence upon interaction with an analyte.

The zinc coordination polymers constructed with the analogous tpeb ligand have proven to be highly effective sensors for chromium ions in water. acs.org The solid-state luminescence of these materials is quenched upon exposure to Cr³⁺, CrO₄²⁻, and Cr₂O₇²⁻ ions. The sensitivity of these materials is noteworthy, with one of the frameworks demonstrating detection limits as low as 0.88 ppb for Cr³⁺. acs.org This high sensitivity and selectivity are attributed to the specific interactions between the analyte and the framework, which can include irreversible coordination of the analyte to available pyridyl sites or energy transfer mechanisms. acs.org

Beyond metal ions, MOFs with related polypyridyl-benzene linkers have shown promise in detecting biomolecules and other organic compounds. A cadmium-based MOF incorporating 2,5-di(pyridin-4-yl)aniline (B7838068) (DPA) demonstrated the ability to sense specific amino acids like L-glutamic acid and L-aspartic acid through fluorescence quenching. bohrium.com Similarly, a water-stable Cd(II)-MOF built with tetra(pyridine-4-yl)benzene-1,4-diamine (TBD) was shown to be an effective chemical sensor for the antibiotic nitrofurantoin. acs.org

The table below summarizes the sensing performance of representative MOFs based on ligands analogous to this compound.

| Framework / Ligand | Analyte | Detection Limit | Reference |

| {[Zn₂(tpeb)₂(2,3-ndc)₂]·H₂O}n | Cr³⁺ | 0.88 ppb | acs.org |

| {[Zn₂(tpeb)₂(2,3-ndc)₂]·H₂O}n | Cr₂O₇²⁻ | 2.623 ppb | acs.org |

| {[Zn₂(tpeb)₂(2,3-ndc)₂]·H₂O}n | CrO₄²⁻ | 1.734 ppb | acs.org |

| [Cd₆(DPA)₂(NTB)₄(H₂O)₄]n | L-glutamic acid | - | bohrium.com |

| [Cd(TBD)(NO₃)₂·DMA]n | Nitrofurantoin | - | acs.org |

Stability Studies of this compound-Based MOFs

The practical application of MOFs is highly dependent on their robustness, particularly their stability against water, heat, and various chemical environments.

Water Stability and Hydrolytic Resistance

The stability of MOFs in the presence of water is a critical parameter for many real-world applications. While early MOFs were often susceptible to hydrolysis, significant progress has been made in designing water-stable frameworks. The stability is largely influenced by the strength and lability of the metal-ligand coordination bonds.

MOFs constructed with polypyridyl ligands like this compound can exhibit significant hydrolytic stability. For example, a Cd(II)-MOF built with the related tetra(pyridine-4-yl)benzene-1,4-diamine ligand was reported to be quite stable in water and even under harsh conditions. acs.org The stability of these frameworks is often assessed by powder X-ray diffraction (PXRD) after exposure to aqueous environments. Studies on a tris(pyridinium)-based MOF showed that its crystalline structure remained intact after being soaked in aqueous solutions across a wide pH range, from 3 to 12, as confirmed by PXRD analysis. rsc.org This demonstrates that the pyridyl-metal coordination can be robust enough to withstand hydrolytic attack under both acidic and basic conditions.

Thermal and Chemical Robustness

Thermal stability is typically evaluated using thermogravimetric analysis (TGA), which measures changes in mass as a function of temperature. Coordination polymers based on cobalt(II) and various dicarboxylate and dipyridyl ligands have been shown to be stable up to several hundred degrees Celsius before the onset of decomposition. researchgate.netnih.govacs.orgresearchgate.net For instance, TGA of a specific cobalt(II) coordination polymer indicated that the framework was stable before significant weight loss corresponding to ligand decomposition occurred. researchgate.net

The chemical stability against common organic solvents is also a key feature. The structural integrity of a tris(pyridinium)-based MOF was confirmed by PXRD after the material was soaked in various solvents, including methanol (B129727), ethanol, acetone, acetonitrile, chloroform, and DMF. rsc.org The framework also maintained its crystallinity after being heated at 180°C for one hour. This robustness is essential for applications that may involve solvent exchange or operation at elevated temperatures.

The table below presents stability data for a representative pyridinium-based MOF, illustrating its chemical and thermal resilience.

| Framework | Condition | Stability Outcome | Reference |

| Tris(pyridinium)-based MOF | Soaking in CH₃CN, Acetone, Ethanol, Methanol, CHCl₃, DMF | Structure maintained (Confirmed by PXRD) | rsc.org |

| Tris(pyridinium)-based MOF | Heating at 180°C for 1 hour | Structure maintained (Confirmed by PXRD) | rsc.org |

| Tris(pyridinium)-based MOF | Soaking in aqueous solution (pH 3 to 12) | Structure maintained (Confirmed by PXRD) | rsc.org |

Supramolecular Chemistry and Self Assembly of 1,3,5 Tri Pyridin 4 Yl Benzene

Non-Covalent Interactions in Self-Assembled Systems

The self-assembly of 1,3,5-Tri(pyridin-4-yl)benzene into complex, ordered structures is governed by a variety of non-covalent interactions. These weak forces, including hydrogen bonding, metal-ligand coordination, and π-stacking, dictate the final architecture and properties of the resulting supramolecular systems.

Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in directing the self-assembly of this compound and its derivatives. The nitrogen atoms within the pyridine (B92270) rings can act as hydrogen bond acceptors, interacting with suitable donor molecules. For instance, derivatives of this compound that incorporate amide linkages, such as N1,N3,N5-tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide, introduce additional hydrogen bonding capabilities, expanding the potential for forming diverse supramolecular structures.

In the solid state, even weak C–H···N hydrogen bonds can sustain complex networks. For example, 1,3,5-tris[4-Pyridyl(ethenyl)]benzene has been shown to form a rare 42.63.8 network, a structure sustained by these weak hydrogen bonds. researchgate.net The interplay of these interactions is fundamental to the formation of both two-dimensional and three-dimensional hydrogen-bonded organic frameworks (HOFs). mdpi.comwikipedia.org

| Interaction Type | Participating Groups | Resulting Structure |

| N–H···O | Amide groups | Slanted ladder-like chains iucr.org |

| C–H···N | Pyridyl and benzene (B151609) rings | 3D networks researchgate.net |

| O–H···N | Carboxyl and pyridyl groups | Carboxyl-pyridine dimer synthons mdpi.com |

Metal-Ligand Coordination in Supramolecular Architectures

The nitrogen atoms of the pyridine rings in this compound serve as effective Lewis base sites for coordinating with metal ions. This property is extensively utilized in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The molecule can coordinate with various transition metals, leading to the formation of well-defined, often porous, architectures.

Studies have demonstrated that this compound and its derivatives can form two-dimensional (2D) metal-organic coordination networks (MOCNs) on surfaces. arxiv.orgrsc.org For example, when self-assembled on a Cu(111) surface, 1,3,5-tris[4-(pyridin-4-yl)phenyl]benzene molecules coordinate with copper adatoms to form a framework with a demi-regular lattice. rsc.orgecust.edu.cn This lattice is characterized by a precise arrangement of twofold and threefold pyridyl-Cu coordination motifs. rsc.orgecust.edu.cn The flexibility of the pyridyl groups allows for the adoption of conformations that optimize these coordination bonds. arxiv.org

| Metal Ion | Ligand | Resulting Architecture | Surface |

| Copper (Cu) | 1,3,5-tris[4-(pyridin-4-yl)phenyl]benzene | 2D demi-regular lattice rsc.orgecust.edu.cn | Cu(111) rsc.orgecust.edu.cn |

| Gold (Au) | 2,4,6-tri(4-pyridyl)-1,3,5-triazine (T4PT) | H-bonded and metal-ligand networks arxiv.org | Au(111) arxiv.org |

| Zinc (Zn) | 1,3,5-tris(2-methylpyridin-4-yl)benzene | 2D MOF rsc.org | Solid-state |

π-Stacking and C-H···π Interactions

π-stacking interactions, occurring between the aromatic rings of adjacent molecules, are another significant force driving the self-assembly of this compound. These interactions, with energies typically ranging from 1 to 50 kJ/mol, are sensitive to the distance and orientation of the interacting rings. rsc.org Strong π–π interactions are generally observed at planar spacings of around 3.3 Å. rsc.org

Formation of Ordered Nanostructures and Frameworks

The predictable geometry and versatile non-covalent interactions of this compound and its analogues make them ideal candidates for the bottom-up fabrication of ordered nanostructures and porous frameworks.

Two-Dimensional (2D) Self-Assembly on Surfaces

The self-assembly of this compound derivatives on solid surfaces has been extensively studied using techniques like scanning tunneling microscopy (STM). arxiv.orgresearchgate.net On surfaces such as Au(111) and highly oriented pyrolytic graphite (B72142) (HOPG), these molecules can form highly ordered, long-range 2D networks. arxiv.orgresearchgate.net

The resulting structures are influenced by a delicate interplay between molecule-substrate and intermolecular interactions. For example, on Au(111), the self-assembly of pyridyl-functionalized molecules can transition from hydrogen-bonded close-packed assemblies to more complex networks involving metal-ligand bonds with native Au adatoms upon annealing. arxiv.org The structure of these 2D networks can also be tailored by the choice of solvent at the solid-liquid interface. researchgate.net The ability to control the assembly on surfaces opens up possibilities for creating nanopatterned surfaces with specific functionalities. acs.org

Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. wikipedia.orgnih.gov The use of rigid, geometrically defined molecules like this compound and its derivatives is key to designing stable HOFs with permanent porosity. nih.gov

A notable example is HOF-8, synthesized from N1,N3,N5-tris(4-pyridyl)benzene-1,3,5-tricarboxamide (TPBTC). mdpi.com This framework exhibits exceptional thermal stability, maintaining its structural integrity up to 350 °C, and shows high selectivity for benzene adsorption. mdpi.com The reversibility of hydrogen bonds allows for high crystallinity in HOFs, a distinct advantage of this class of materials. nih.gov The design of HOFs can be further refined by employing multicomponent systems, such as combining carboxyl and pyridine functionalities to form robust dimer synthons. mdpi.com

| HOF Name | Monomer | Key Features |

| HOF-8 | N1,N3,N5-tris(4-pyridyl)benzene-1,3,5-tricarboxamide (TPBTC) mdpi.com | High thermal stability, selective benzene adsorption mdpi.com |

| HOF-BTB | 1,3,5-tri(4-carboxyphenyl)benzene mdpi.com | Highly microporous, used for Xe/Kr separation mdpi.com |

| SOF-7 | 1,4-bis(4-(3,5-dicyano-2,6-dipyridyl)dihydropyridyl)benzene and 5,5′-bis(acetylamino)diisobenzoic acid mdpi.com | 3D supramolecular organic framework mdpi.com |

Molecular Cages and Poly-[n]-catenanes

The C₃-symmetric ligand this compound (TPB) is a foundational building block in the construction of complex, interlocked supramolecular architectures, most notably metal-organic cages that assemble into poly-[n]-catenanes. These structures are formed through the coordination of the tridentate TPB ligand with metal ions, leading to discrete, cage-like entities that subsequently interlink to form a one-dimensional chain.

The synthesis of these poly-[n]-catenanes can be achieved through both solution-based methods, such as slow crystallization, and solvent-free mechanochemical routes like neat or liquid-assisted grinding. polimi.itrsc.org The mechanochemical approach is noted as a more environmentally friendly "green chemistry" method. polimi.it

The host-guest chemistry of these poly-[n]-catenanes is a significant area of research. The internal cavities of the interlocked cages, each with a volume of approximately 2600-2700 ų, are capable of encapsulating guest molecules. polimi.it This property has been exploited for molecular recognition and separation. For instance, the [(ZnI₂)₁₂(TPB)₈] catenane system has demonstrated the ability to undergo amorphous-to-crystalline transformations upon the uptake of specific guests, such as xylene or dichlorobenzene isomers. polimi.it The structure can selectively recognize and separate these isomers, highlighting its potential in industrial separation processes. polimi.it The uptake of guest molecules like 1,2-dichlorobenzene (B45396) is driven by non-covalent interactions, including π-π stacking and hydrogen bonds between the guest and the cage walls. polimi.it

| Feature | Description |

| Structure | Poly-[n]-catenane of interlocked M₁₂L₈ nanocages. rsc.orgrsc.org |

| Components | This compound (TPB) and Zinc Halides (e.g., ZnCl₂, ZnBr₂, ZnI₂). polimi.it |

| Stoichiometry | [(ZnX₂)₁₂(TPB)₈]. polimi.it |

| Synthesis | Solution-based crystallization or mechanochemical grinding. polimi.it |

| Key Property | Host-guest chemistry for molecular recognition and separation. polimi.it |

| Example Application | Separation of xylene and dichlorobenzene isomers. polimi.it |

Crystal Engineering Principles

The self-assembly of this compound into predictable, crystalline supramolecular structures is governed by several key principles of crystal engineering. These principles leverage the molecule's inherent structural features and its capacity for forming specific intermolecular interactions.

Coordination and Molecular Symmetry: The primary driving force for the assembly of TPB-based structures is coordination chemistry. The nitrogen atoms in the three pyridyl rings act as Lewis basic sites, readily coordinating with transition metal ions. The TPB molecule possesses a rigid benzene core and C₃ᵥ symmetry, which dictates a trigonal planar arrangement with the nitrogen coordination sites oriented at approximately 120° angles to each other. This well-defined geometry is crucial for the formation of predictable and highly ordered structures like the M₁₂L₈ cages.

Mechanochemistry: Solvent-free mechanochemical methods, such as neat grinding (NG) and liquid-assisted grinding (LAG), have proven effective for synthesizing TPB-based structures. polimi.itrsc.org Grinding the solid reactants, TPB and a metal salt like ZnBr₂, can generate an amorphous phase that, upon annealing, transforms into a crystalline structure. rsc.orgrsc.org This demonstrates that mechanical force can be used as a parameter to control solid-state reactivity and polymorphism, offering an alternative to traditional solvent-based crystallization.

Steric Influence: The introduction of substituents onto the TPB framework can dramatically alter the self-assembly outcome. This principle was demonstrated by comparing the assembly of TPB with its methylated analogue, 1,3,5-tris(2-methylpyridin-4-yl)benzene (mTPB). While the neat grinding of TPB with ZnBr₂ leads to the formation of the poly-[n]-catenane structure, the same reaction with mTPB yields a two-dimensional metal-organic framework (2D MOF). rsc.orgrsc.org The steric hindrance from the methyl groups on the pyridine rings in mTPB prevents the formation of the interlocked cage structure, favoring a layered 2D network instead. rsc.org This highlights how subtle modifications to the ligand can be used to steer the assembly towards a desired topology.

Templating and Host-Guest Interactions: The final crystalline architecture can be influenced by the presence of solvent or guest molecules, which can act as templates. In the formation of poly-[n]-catenanes, the use of specific solvents or guest molecules like p-xylene (B151628) can direct the crystallization process. polimi.it The ability of the amorphous catenane to become crystalline upon absorbing certain dichlorobenzene isomers is a clear example of a guest-induced structural transformation, a key concept in adaptive crystal engineering. polimi.it

Influence of Molecular Conformation and Flexibility on Self-Assembly

The conformational properties and inherent flexibility of the building blocks are critical factors that influence the pathway and outcome of self-assembly. While this compound is considered a relatively rigid panel-like molecule, its derivatives can introduce varying degrees of flexibility, leading to different supramolecular architectures. arxiv.org

The core of TPB consists of a rigid benzene platform, but the pyridyl rings possess rotational freedom around the C-C single bonds connecting them to the central ring. This limited flexibility allows the molecule to adopt a planar conformation, which is favorable for forming extended networks through π-π interactions and coordination. arxiv.org

The table below summarizes how modifications affecting molecular flexibility can alter the resulting supramolecular structures.

| Compound | Key Structural Difference from TPB | Flexibility | Resulting Assembly (Example) |

| This compound (TPB) | Baseline | Relatively Rigid | Poly-[n]-catenane of M₁₂L₈ nanocages with Zn(II). rsc.orgrsc.org |

| 1,3,5-tris(2-methylpyridin-4-yl)benzene (mTPB) | Methyl groups on pyridyl rings | Rigidity similar to TPB, but with added steric bulk | 2D Metal-Organic Framework (MOF) with Zn(II). rsc.orgrsc.org |

| 1,3,5-tris[4-(pyridin-4-yl)phenyl]benzene | Phenyl spacer in each arm | Increased rotational freedom | Porous Metal-Organic Coordination Networks (MOCNs) on surfaces. arxiv.org |

| 1,3,5-tris{2-(pyridin-4-yl)vinyl}benzene | Vinyl spacer in each arm | Increased panel size and flexibility | Forms distinct self-assembled structures. |

This demonstrates a key principle in supramolecular design: the balance between the rigidity of a molecular core and the flexibility of its peripheral components is a tunable parameter that can be used to direct self-assembly toward specific and functional architectures.

Advanced Materials Science Applications of 1,3,5 Tri Pyridin 4 Yl Benzene Based Systems

Organic Electronic and Optoelectronic Materials

The electron-deficient nature of the pyridine (B92270) rings, coupled with the conjugated π-system of the benzene (B151609) core, makes 1,3,5-tri(pyridin-4-yl)benzene and its analogues promising candidates for applications in organic electronic and optoelectronic devices.

Electron-Transporting and Hole/Exciton-Blocking Layers in OLEDs

In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound have demonstrated significant potential as electron-transporting layer (ETL) and hole/exciton-blocking layer (HBL) materials. researchgate.netsigmaaldrich.com The incorporation of pyridine rings leads to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates efficient electron injection and transport from the cathode. researchgate.net

Derivatives such as 1,3,5-tri(m-pyridin-3-ylphenyl)benzene (TmPyPB) are particularly noteworthy. sigmaaldrich.comossila.com These materials exhibit high electron mobility, on the order of 10⁻³ to 10⁻⁴ cm² V⁻¹ s⁻¹, and possess high triplet energy levels (around 2.75 eV). researchgate.netsigmaaldrich.com This high triplet energy is crucial for confining excitons within the emissive layer of phosphorescent OLEDs (PhOLEDs), thereby preventing energy loss and enhancing device efficiency. researchgate.net

Research has shown a clear structure-property relationship. For instance, in a series of triphenylbenzene derivatives with peripheral pyridine rings, the position of the nitrogen atom in the pyridine ring significantly influences the material's electronic properties. researchgate.net Moving the nitrogen from the 2- to the 3- and 4-positions progressively lowers the HOMO and LUMO energy levels, leading to improved electron-injection and hole-blocking capabilities. researchgate.net Specifically, a device using a derivative with a 4-pyridyl linkage (Tm4PyPB) exhibited reduced efficiency roll-off at high brightness, indicating superior exciton (B1674681) confinement compared to its 2- and 3-pyridyl counterparts. researchgate.net

Table 1: Electronic Properties of Pyridine-Containing Triphenyl Benzene Derivatives for OLEDs

| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|---|---|

| Tm2PyPB | - | - | 2.75 | 10⁻⁴–10⁻³ |

| Tm3PyPB (TmPyPB) | -6.75 | -2.75 | - | ~1.0 x 10⁻³ |

| Tm4PyPB | - | - | 2.75 | 10⁻⁴–10⁻³ |

Data sourced from multiple studies. researchgate.netsigmaaldrich.comossila.com

The use of these materials is not limited to ETLs. When blended with hole-transporting materials, they can form a co-host system in the emissive layer of high-efficiency blue PhOLEDs. ossila.com Furthermore, related structures like tris bipyridyl benzene (TbpyB) have also been shown to function effectively as both a hole-blocking and electron-transporting layer, simplifying the device architecture of PhOLEDs. researchgate.net

Conductive Polymers and Organic Field-Effect Transistors (OFETs)

The structural framework of this compound serves as a building block for creating conductive polymers. While direct applications of the parent compound in this area are less documented, its derivatives are integral to the synthesis of polymers with interesting electronic properties. For example, polymers incorporating pyridinium (B92312) units, derived from reactions involving 1,3,5-tris(bromomethyl)benzene, have been synthesized. rsc.org These ionic polymers exhibit potential for applications in electronic devices, including sensors. rsc.org

Although specific research on this compound in Organic Field-Effect Transistors (OFETs) is not extensively detailed in the provided context, the high electron mobility demonstrated by its derivatives in OLEDs suggests a strong potential for their use as n-type channel materials in OFETs. researchgate.net The development of stable, high-mobility n-type organic semiconductors remains a critical challenge in organic electronics, and the electronic characteristics of these pyridine-based systems make them promising candidates for future investigation in this area.

Nonlinear Optical (NLO) Materials and Sensors

The octupolar symmetry of this compound and its derivatives makes them highly interesting for applications in nonlinear optics (NLO). researchgate.net Octupolar molecules, which lack a dipole moment but possess a large first hyperpolarizability (β), are advantageous for NLO applications as they can lead to materials with high macroscopic NLO activity without the need for electric field poling. google.com

Computational studies on 1,3,5-tris(pyridylethynyl)benzene derivatives have shown that their NLO properties can be significantly enhanced upon protonation of the peripheral pyridine rings. researchgate.net This proton-triggered switching of the NLO response opens up possibilities for their use in chemical sensors. The addition of a proton to the nitrogen atom alters the electronic structure, leading to an increase in the first hyperpolarizability. researchgate.net This effect can be fine-tuned by modifying the chemical structure, such as by substituting the core benzene ring or altering the conjugation length to the periphery. researchgate.net

Furthermore, the pyridinium-based ionic polymers derived from related structures have been successfully employed as room temperature sensors for CO₂. rsc.org The sensing mechanism relies on the interaction of CO₂ molecules with the polymer surface, which induces a measurable change in the material's properties. The sensitivity of these sensors can be modulated by exchanging the counter-anions in the polymer structure. rsc.org

Hybrid Materials and Composites

This compound and its functionalized analogues are excellent building blocks for the creation of hybrid materials and composites, most notably Metal-Organic Frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). cd-bioparticles.netresearchgate.netnih.gov The nitrogen atoms on the three symmetrically placed pyridine rings act as ideal coordination sites for metal ions, leading to the formation of stable, porous, and crystalline structures.

These MOFs have shown potential in a variety of applications, including gas storage and separation. The defined geometry of the ligand dictates the structure and porosity of the resulting framework. For instance, a microporous hydrogen-bonded organic framework constructed from N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide has demonstrated exceptional stability and highly selective adsorption of gases. nih.gov

The ability of these molecules to act as nucleating agents is another important aspect of their application in composites. They can be used to control the solid-state morphology of semiconducting polymers, influencing the molecular organization and, consequently, the electronic properties of the composite material.

Functional Material Design Strategies

The versatility of the this compound scaffold allows for a wide range of functional material design strategies. A key approach involves modifying the core and peripheral units to fine-tune the material's properties for specific applications.

Core and Peripheral Modification: Introducing different functional groups to the central benzene ring or the peripheral pyridine rings can significantly alter the electronic and steric properties of the molecule. For example, replacing the benzene core with a triazine ring introduces stronger electron-withdrawing effects. Extending the conjugation length, such as in 1,3,5-tris(pyridin-4-ylethynyl)benzene (B170862), can modify the optoelectronic properties.

Introduction of Flexibility: While the core is rigid, introducing flexible linkers between the benzene core and the pyridine units, as seen in 1,3,5-tris(4-pyridylsulfanylmethyl)-2,4,6-trimethylbenzene, adds conformational freedom. researchgate.net This flexibility can be crucial for the self-assembly of complex supramolecular architectures. arxiv.org

Supramolecular Assembly: The directional nature of the pyridine nitrogen lone pairs facilitates the design of materials through non-covalent interactions, such as hydrogen bonding and metal coordination. arxiv.org This bottom-up approach allows for the construction of well-ordered two-dimensional and three-dimensional networks with predictable topologies.

Post-Synthetic Modification: In the context of MOFs, functionalization can occur after the framework has been synthesized. This post-synthetic modification allows for the introduction of new functionalities to the pores of the material, for example, to enhance the adsorption capacity for specific gases like CO₂.

Through these design strategies, researchers can create a vast library of materials based on the this compound framework, each with properties tailored for advanced applications in electronics, optics, and materials science.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the intricacies of 1,3,5-Tri(pyridin-4-yl)benzene at the atomic level.

Electronic Structure and Molecular Orbital Analysis

DFT calculations have been employed to elucidate the electronic structure of this compound. The molecule possesses a C₃ᵥ symmetry, featuring a central benzene (B151609) ring with three pyridine (B92270) rings extending from it in a trigonal planar arrangement. This symmetrical structure gives rise to interesting electronic properties.

Analysis of the molecular orbital (MO) diagram reveals the distribution of electron density. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. For instance, in related star-shaped molecules, the HOMO is often located on the electron-donating core, while the LUMO is distributed over the peripheral acceptor groups. This separation of orbitals is crucial for applications in optoelectronics. nih.govacs.org The energy gap between the HOMO and LUMO determines the energy required for electronic excitation. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.593 |

| LUMO Energy | -1.573 |

| Energy Gap | 4.02 |

The data in this table is for a related quinoline-carbazole compound and is provided for illustrative purposes of typical DFT calculation outputs. mdpi.comtandfonline.com

Conformational Analysis and Intermolecular Interactions

The conformation of this compound is characterized by the rotational freedom of the pyridine rings relative to the central benzene core. DFT calculations can predict the most stable conformations and the energy barriers for rotation. mdpi.com These studies have shown that the molecule can adopt various propeller-like and asymmetric conformations. mdpi.com

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in the self-assembly of this molecule on surfaces. researchgate.net DFT calculations, often combined with experimental techniques like scanning tunneling microscopy (STM), have been used to investigate these interactions. For example, studies on similar pyridyl-functionalized molecules on Au(111) surfaces have revealed the interplay between hydrogen bonding and metal-ligand coordination in stabilizing the resulting two-dimensional structures. researchgate.netarxiv.org

Prediction of Nonlinear Optical Properties

Molecules with a C₃ symmetry, like this compound, are of interest for their potential nonlinear optical (NLO) properties. DFT calculations are a valuable tool for predicting these properties, such as the first hyperpolarizability (β). researchgate.net These calculations have shown that the NLO response can be tuned by modifying the chemical structure, for instance, through protonation or by altering the degree of conjugation. researchgate.net The tensor components of the static first hyperpolarizability can be calculated using methods like the coupled perturbed Hartree-Fock (CPHF) method. researchgate.net

| Structure | β Value (10⁻³⁰ esu) |

|---|---|

| Monomer | 7.69 |

| Dimer | 14.22 |

| Trimer | 26.66 |

The data in this table is for 1,3-propanediol (B51772) bis(4-aminobenzoate) and illustrates the type of data generated from NLO calculations. researchgate.net

Molecular Dynamics and Monte Carlo Simulations

To understand the behavior of larger systems and dynamic processes, researchers turn to molecular dynamics (MD) and Monte Carlo (MC) simulations.

Self-Assembly Simulations

Both MD and MC simulations have been used to model the self-assembly of this compound and related molecules on surfaces. researchgate.netacs.org These simulations can predict how individual molecules will arrange themselves to form larger, ordered structures. For instance, lattice Monte Carlo simulations, combined with DFT calculations, have been used to explore the spontaneous supramolecular organization of similar tripod-shaped molecules. researchgate.net These simulations have successfully predicted the formation of two-dimensional porous networks, which have been confirmed by experimental STM images. acs.org

Gas Adsorption Simulations (e.g., Grand Canonical Monte Carlo)

Grand Canonical Monte Carlo (GCMC) simulations are a powerful method for predicting the gas adsorption properties of materials. While direct GCMC studies on pure this compound are not widely reported, this technique is extensively used for metal-organic frameworks (MOFs) that incorporate this molecule as a ligand. These simulations can predict gas uptake capacities and selectivities for gases like CO₂, CH₄, and N₂. doi.orgnanochemres.orgrsc.org The simulations model the interactions between gas molecules and the framework, which are typically governed by van der Waals and electrostatic forces. doi.org

| Gas | Adsorption Enthalpy (kJ mol⁻¹) |

|---|---|

| CO₂ | 26.7 |

| CH₄ | 19.1 |

| N₂ | 16.0 |

This data is for a MOF containing amide groups and illustrates the output of GCMC simulations. nanochemres.org

Structure-Property Relationship Elucidation

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the relationship between the molecular structure of this compound and its physicochemical properties. These investigations provide fundamental insights into the electronic and geometric features that govern its behavior and potential applications.

The molecular architecture of this compound is characterized by a central benzene ring to which three pyridine rings are attached at the 1, 3, and 5 positions. This arrangement results in a molecule with notable C₃ᵥ symmetry, leading to a trigonal planar geometry. The benzene core acts as a rigid scaffold, from which the three pyridyl arms extend, creating a well-defined three-dimensional structure. This specific orientation of the pyridine rings, with their nitrogen atoms pointing outwards, is a key determinant of the molecule's function as a versatile building block in supramolecular chemistry and materials science.

Theoretical calculations have been employed to understand how modifications to this basic structure influence the compound's electronic properties. For instance, studies on related triphenylbenzene derivatives have shown that the position of the nitrogen atom within the pyridine ring significantly affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. arxiv.org While specific data for the 4-pyridyl isomer (the subject of this article) was compared against 2-pyridyl and 3-pyridyl analogues, these studies underscore the principle that subtle changes in the molecular topology can lead to significant alterations in electronic behavior, which is a cornerstone of designing materials with tailored properties for applications like organic light-emitting diodes (OLEDs). arxiv.org

Furthermore, computational models have explored the impact of introducing different linker units between the central benzene core and the peripheral pyridine rings. The replacement of a direct phenyl-pyridyl bond with a vinyl spacer, for example, has been shown to alter the molecule's flexibility and electronic conjugation. Such modifications can influence the material's photophysical properties and its performance in electronic devices.

DFT calculations on related octupolar molecules have also provided insights into the non-linear optical (NLO) properties. These studies have investigated how factors such as core substitution and the degree of π-conjugation between the central and peripheral units can be fine-tuned to enhance NLO activity. researchgate.net Although these studies were on derivatives, they highlight the fundamental structure-property relationships that are also at play in this compound.

The table below summarizes key structural and predicted electronic properties of this compound based on available data and computational predictions for related structures.